1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride
Description
1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride is a piperazine-derived compound characterized by a trifluoromethylphenyl group attached via a methyl linker to the piperazin-2-one core. Its molecular formula is C₁₁H₁₂ClF₃N₂O, with a molecular weight of 280.68 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-3-1-9(2-4-10)8-17-6-5-16-7-11(17)18;/h1-4,16H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZMBLZJKOQDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzyl chloride and piperazin-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield. The reaction mixture is typically heated to a specific temperature and maintained for a set duration to achieve optimal conversion.
Chemical Reactions Analysis
1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing or reducing agents, with reaction conditions varying based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in modified versions of the original compound with altered functional groups.
Scientific Research Applications
1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key parameters of the target compound with structurally related analogs:
Key Observations:
- Trifluoromethyl vs. Chlorophenyl Groups : The trifluoromethyl group in the target compound confers higher molecular weight and lipophilicity compared to chlorophenyl analogs (e.g., 1-(3-chlorophenyl)piperazin-2-one hydrochloride, MW 245.11) . This may enhance blood-brain barrier penetration compared to chlorine-containing analogs.
- Urea Derivatives : Compounds like 11d and 11k (MW 534.1–568.2) exhibit higher molecular weights due to additional urea and thiazole moieties, which likely improve target binding affinity but reduce synthetic yields (85–88%) compared to simpler piperazin-2-one scaffolds .
- Synthetic Efficiency : The target compound’s synthesis lacks explicit yield data in the evidence, but urea derivatives in show yields >85%, suggesting robust synthetic routes for trifluoromethylphenyl-containing compounds .
Pharmacological and Functional Insights
Piperazin-2-one Core vs. Urea-Thiazole Hybrids
- Urea-Thiazole Derivatives : Compounds such as 11d and 11k include urea linkages that enhance hydrogen-bonding capabilities, which may improve selectivity for kinase or protease targets .
Substituent Effects on Activity
- Trifluoromethyl Phenyl vs. Chlorophenyl : The trifluoromethyl group’s electron-withdrawing nature increases metabolic stability compared to chlorophenyl analogs, which are more prone to oxidative dehalogenation .
- Positional Isomerism : Compound 11j (1-(2-(trifluoromethyl)phenyl)urea derivative, MW 534.1) shows that substituent position (ortho vs. para) impacts steric interactions and solubility .
Biological Activity
1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride (CAS No. 2044834-79-7) is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound exhibits a piperazine ring substituted with a trifluoromethyl phenyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that piperazine derivatives often exhibit antimicrobial properties. The presence of the trifluoromethyl group can enhance lipophilicity, potentially improving membrane penetration and antibacterial efficacy .
- Cytotoxicity : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human cancer cells, indicating potential as an anticancer agent .
Case Studies and Experimental Data
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Antimicrobial Screening : A series of piperazine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds similar to this compound exhibited moderate to good activity against various bacterial strains (Table 1) .
Compound Activity Against Bacteria MIC (µg/mL) A Staphylococcus aureus 32 B Escherichia coli 16 C Pseudomonas aeruginosa 64 D Klebsiella pneumoniae 32 - Cytotoxicity Assays : In vitro assays demonstrated that related compounds showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 0.05 µM to 0.5 µM, suggesting promising anticancer potential .
- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds might induce apoptosis in cancer cells through the activation of caspase pathways, although specific pathways for this compound require further elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
